1-(3,5-Difluoro-2-methoxy-phenyl)-2,2-difluoro-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is a chemical compound with the molecular formula C9H8F2O2 It is characterized by the presence of two fluorine atoms on the ethanone moiety and two additional fluorine atoms on the phenyl ring, along with a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 3,5-difluoro-2-methoxybenzyl alcohol with a suitable fluorinating agent. One common method involves the use of pyridinium chlorochromate or manganese dioxide as oxidizing agents in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The exact mechanism of action of 1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is not fully understood. it is believed to exert its effects by interacting with cellular proteins and enzymes. This interaction can disrupt cellular metabolism, leading to various biological effects such as inhibition of bacterial and fungal growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,5-difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone
- 1-(3,5-difluoro-2-methoxyphenyl)-2-phenylethanone
- 1-(3,5-difluoro-2-methoxyphenyl)ethanone
Uniqueness
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of two fluorine atoms on both the ethanone and phenyl moieties, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C9H6F4O2 |
---|---|
Molekulargewicht |
222.14 g/mol |
IUPAC-Name |
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4O2/c1-15-8-5(7(14)9(12)13)2-4(10)3-6(8)11/h2-3,9H,1H3 |
InChI-Schlüssel |
PUVKWPNCDMSESX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1F)F)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.